![molecular formula C24H23N5O2 B2357715 3-benzyl-1,7-dimethyl-8-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896073-73-7](/img/structure/B2357715.png)
3-benzyl-1,7-dimethyl-8-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds of this type typically belong to the class of organic compounds known as purines and purine derivatives. They are aromatic heterocyclic compounds containing a purine moiety, which consists of a pyrimidine ring fused to an imidazole ring .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions, including the formation of the purine ring system, and the addition of various functional groups .Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions of such compounds can involve various pathways, depending on the specific functional groups present in the molecule. For example, alcohols can undergo dehydration or alpha cleavage .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be determined using various techniques, including melting point determination, solubility testing, and spectroscopic analysis .Scientific Research Applications
Pharmacological Evaluation and Anxiolytic/Antidepressant Potential :
- A series of derivatives of imidazo[2,1-f]purine-2,4-dione have been synthesized and evaluated for their pharmacological properties. In particular, compounds exhibited potent ligand activity for the 5-HT(1A) receptor and showed anxiolytic-like and antidepressant-like activities in mice models. These findings suggest the potential of these compounds for future research in developing new anxiolytic and antidepressant agents (Zagórska et al., 2009).
Receptor Affinity and Selectivity Studies :
- Further studies on arylpiperazinylalkyl derivatives of imidazo[2,1-f]purine-2,4-diones revealed a spectrum of receptor activities, particularly towards serotoninergic (5-HT1A, 5-HT7) and dopaminergic (D2) receptors. These studies also emphasized the role of substituents in determining receptor affinity and selectivity (Zagórska et al., 2015).
Potential as A3 Adenosine Receptor Antagonists :
- Compounds with a fused ring on the xanthine nucleus, including imidazo[2,1-f]purine-2,4-diones, have shown antagonistic activity towards various adenosine receptors subtypes. Notably, some derivatives were identified as potent and selective A3 adenosine receptor antagonists, suggesting their relevance in therapeutic applications (Baraldi et al., 2005).
Serotonin Transporter Activity and Acid-Base Properties :
- The affinities of arylpiperazinylalkyl derivatives of imidazo[2,1-f]purine-2,4-dione for the serotonin transporter and their acid-base properties were evaluated. Understanding these properties is crucial for optimizing the pharmacological profile of these compounds (Zagórska et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-benzyl-4,7-dimethyl-6-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2/c1-17-15-28-20-21(25-23(28)27(17)14-13-18-9-5-3-6-10-18)26(2)24(31)29(22(20)30)16-19-11-7-4-8-12-19/h3-12,15H,13-14,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNBCIRWXWMWSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCC4=CC=CC=C4)N(C(=O)N(C3=O)CC5=CC=CC=C5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-Dihydro-1H-spiro[naphthalene-2,4'-piperidine] hydrochloride](/img/structure/B2357633.png)
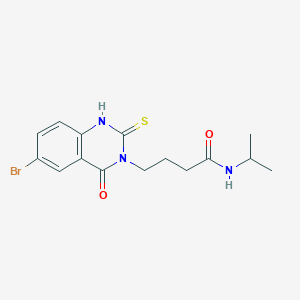

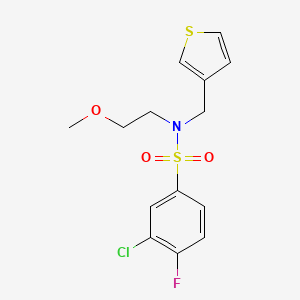
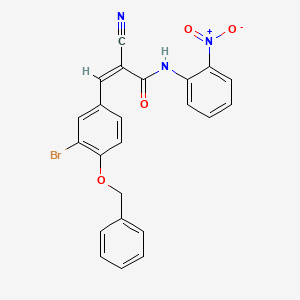

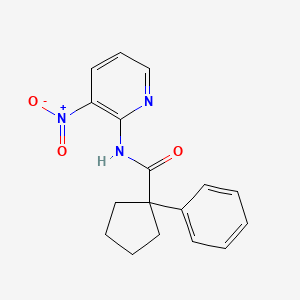
![1-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2357645.png)
![4-[(Thiophen-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2357647.png)
![1-[(4-Methoxyphenyl)methyl]spiro[2H-indole-3,3'-azetidine];dihydrochloride](/img/structure/B2357649.png)
![Methyl 2-[(3-bromo-5-methylpyridin-2-yl)amino]acetate](/img/structure/B2357650.png)
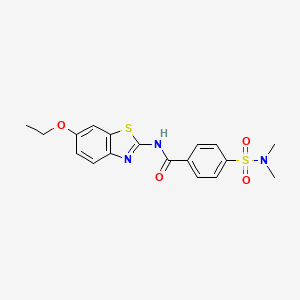
![3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid](/img/structure/B2357654.png)
![N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2357655.png)